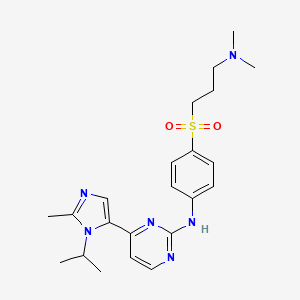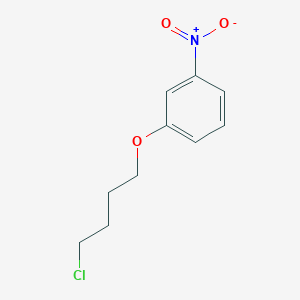
1-(4-Chlorobutoxy)-3-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorobutoxy)-3-nitrobenzene is an organic compound characterized by the presence of a nitro group and a chlorobutoxy group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(4-Chlorobutoxy)-3-nitrobenzene can be synthesized through a multi-step process. One common method involves the reaction of 1-chloro-4-nitrobenzene with 4-chlorobutanol in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction typically proceeds via nucleophilic substitution, where the hydroxyl group of 4-chlorobutanol displaces the chlorine atom on the benzene ring, forming the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques to isolate the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Chlorobutoxy)-3-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorobutoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Reduction: 1-(4-Aminobutoxy)-3-nitrobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(4-Chlorobutoxy)-3-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways involving nitro and chlorobutoxy groups.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(4-Chlorobutoxy)-3-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the chlorobutoxy group can undergo nucleophilic substitution. These interactions can modulate various biochemical pathways, making the compound useful in different applications.
Comparaison Avec Des Composés Similaires
- 7-(4-Chlorobutoxy)-3,4-dihydro-2(1H)-quinolinone
- 4-Hydroxy-2-quinolones
Comparison: 1-(4-Chlorobutoxy)-3-nitrobenzene is unique due to the presence of both a nitro group and a chlorobutoxy group on the benzene ring
Propriétés
Formule moléculaire |
C10H12ClNO3 |
|---|---|
Poids moléculaire |
229.66 g/mol |
Nom IUPAC |
1-(4-chlorobutoxy)-3-nitrobenzene |
InChI |
InChI=1S/C10H12ClNO3/c11-6-1-2-7-15-10-5-3-4-9(8-10)12(13)14/h3-5,8H,1-2,6-7H2 |
Clé InChI |
IWLLLHNEWFYDJH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)OCCCCCl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Methyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13980976.png)
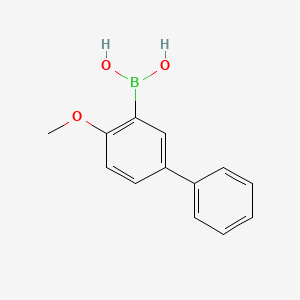
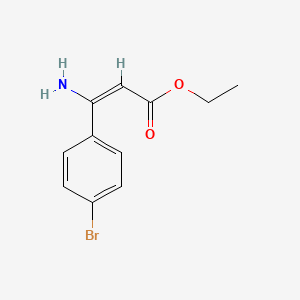
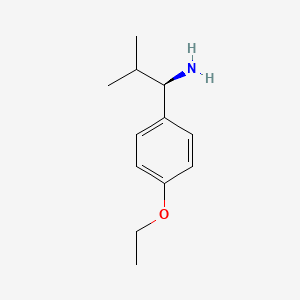



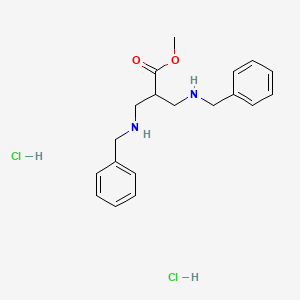
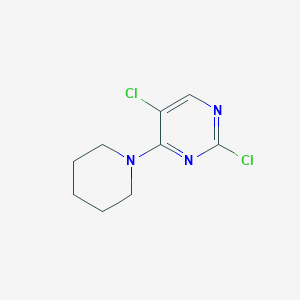
![1-Methyl-5-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazole](/img/structure/B13981017.png)
![1,1-Dimethylethyl N-[3-(2-hydroxypropyl)-4-pyridinyl]carbamate](/img/structure/B13981018.png)
